2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol
Description
Chemical Identity and Nomenclature
This compound represents a structurally complex heterocyclic compound that combines halogenated aromatic chemistry with nitrogen-containing ring systems. The compound is officially registered with the Chemical Abstracts Service number 1183532-30-0, establishing its unique chemical identity within the global chemical literature. The molecular formula C₁₂H₁₇BrN₂O reflects the presence of twelve carbon atoms, seventeen hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 285.1802 atomic mass units.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. This naming convention precisely describes the molecular architecture, indicating the presence of a 4-bromophenyl substituent and a piperazin-1-yl group attached to the second carbon of an ethanol backbone. Alternative nomenclature systems have designated this compound as 2-(4-Bromophenyl)-2-(1-piperazinyl)ethanol, reflecting different approaches to describing the piperazine attachment point.
The molecular structure is further characterized by its Simplified Molecular Input Line Entry System representation: OCC(c1ccc(cc1)Br)N1CCNCC1, which provides a linear notation for the three-dimensional structure. The International Chemical Identifier string InChI=1S/C12H17BrN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 offers a more detailed structural description, while the corresponding InChI Key QUJIMOZKQNYZDZ-UHFFFAOYSA-N provides a unique hash-based identifier for database searches.
Historical Context in Piperazine Chemistry
The development of this compound occurs within the broader historical context of piperazine chemistry, which has evolved significantly since the early twentieth century. Piperazine compounds were initially recognized for their anthelmintic properties, with Bayer marketing piperazine as a deworming agent in the early 1900s alongside other pharmaceutical products of that era. This early commercial application established the foundation for subsequent research into piperazine derivatives and their diverse biological activities.
The nomenclature of piperazine derivatives stems from their structural relationship to piperidine, which itself derives from piperine found in black pepper plants. The addition of the "-az-" infix in "piperazine" specifically denotes the presence of an additional nitrogen atom compared to the piperidine structure, reflecting the systematic approach to chemical nomenclature that emerged during the development of organic chemistry. This historical naming convention continues to influence the designation of modern piperazine derivatives, including bromophenyl-substituted compounds.
The recognition of piperazine as a privileged structure in medicinal chemistry has driven extensive research into substituted derivatives throughout the latter half of the twentieth century and into the contemporary era. The piperazine scaffold has demonstrated remarkable versatility across therapeutic applications, contributing to the development of compounds with antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic properties. This broad therapeutic potential has established piperazine derivatives as essential components in pharmaceutical research and development programs.
The specific interest in bromophenyl-piperazine derivatives emerged from structure-activity relationship studies that identified halogenated aromatic substituents as important modulators of biological activity. The systematic exploration of halogen substitution patterns on phenyl rings attached to piperazine cores has revealed significant effects on pharmacokinetic properties, receptor binding affinities, and metabolic stability. These findings have positioned bromophenyl-piperazine derivatives as valuable targets for synthetic and medicinal chemistry research.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of an important class of nitrogen-containing heterocycles. The piperazine ring system represents one of the most thoroughly studied and widely applied heterocyclic scaffolds in contemporary organic chemistry, serving as a fundamental building block for diverse chemical architectures. The incorporation of this scaffold into bromophenyl-substituted derivatives exemplifies the strategic combination of heterocyclic and halogenated aromatic systems to achieve specific chemical and biological objectives.
Research into piperazine-containing compounds has revealed the critical importance of the dual nitrogen atoms within the six-membered ring structure. These nitrogen centers contribute significantly to the pharmacokinetic profiles of drug candidates through their appropriate acid dissociation constant values, which enhance water solubility and bioavailability. The strategic positioning of these nitrogen atoms allows for the introduction of hydrogen bond acceptors and hydrophobic groups without necessitating the creation of additional stereocenters, providing synthetic advantages in drug design and development.
The structural modification of natural products through piperazine incorporation has emerged as a significant research theme in heterocyclic chemistry. Studies have demonstrated that piperazine substitution can enhance the biological activity of natural product derivatives compared to other secondary amine modifications, including morpholine, piperidine, pyrrolidine, and various alkylamine substitutions. This superior performance has motivated continued investigation into piperazine-based modifications of bioactive compounds.
The research significance of bromophenyl-piperazine derivatives specifically relates to their potential as synthetic intermediates and biological probes. The bromine substituent provides opportunities for further chemical transformation through cross-coupling reactions, nucleophilic substitution, and metal-catalyzed processes. These synthetic possibilities make compounds like this compound valuable precursors for the preparation of more complex molecular architectures.
Position within Bromophenyl-Piperazine Derivative Classification
This compound occupies a specific position within the broader classification of bromophenyl-piperazine derivatives, distinguished by its unique structural features and chemical properties. The compound belongs to the subclass of piperazine derivatives featuring direct carbon-carbon bonds between the piperazine nitrogen and an aliphatic carbon bearing both a bromophenyl substituent and a hydroxyl-containing side chain. This structural arrangement differentiates it from other bromophenyl-piperazine derivatives that may feature different linker groups, alternative substitution patterns, or varying oxidation states.
The classification of bromophenyl-piperazine derivatives encompasses several distinct structural categories based on the nature of the connection between the piperazine ring and the brominated phenyl system. Direct attachment compounds feature immediate carbon-nitrogen bonds between piperazine and bromophenyl groups, while linker-mediated derivatives incorporate additional atoms or functional groups between these core structural elements. The presence of the ethanol bridge in this compound places it within the linker-mediated category, specifically among derivatives featuring two-carbon alcohol-containing linkers.
Comparative analysis with related bromophenyl-piperazine derivatives reveals the structural diversity within this chemical class. Compounds such as 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone represent ketone analogs that maintain similar carbon framework connectivity while featuring different functional group oxidation states. The 2-{4-[1-(4-bromophenyl)ethyl]piperazin-1-yl}ethan-1-ol derivative demonstrates alternative connectivity patterns where the bromophenyl group is attached through an extended alkyl chain rather than direct substitution.
The positional isomerism within bromophenyl-piperazine derivatives further defines the classification system, with compounds distinguished by the specific position of bromine substitution on the phenyl ring. While this compound features para-bromine substitution, related derivatives include meta-brominated analogs such as 2-(3-Bromophenyl)-2-(4-ethylpiperazin-1-yl)ethanol, which demonstrate different electronic and steric properties due to the altered substitution pattern.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJIMOZKQNYZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol, a compound with a molecular formula of CHBrNO and a molecular weight of 285.18 g/mol, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound involves the reaction of piperazine derivatives with brominated phenyl compounds. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Antimicrobial Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound were evaluated for their efficacy against various pathogens using the tube dilution technique. The results indicated promising antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity (MIC μg/mL) | Standard Drug |
|---|---|---|
| Compound A | 16 | Ciprofloxacin |
| Compound B | 32 | Fluconazole |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays using human cancer cell lines (e.g., A549, MDA-MB-231) revealed that this compound exhibits cytotoxic effects, although less potent than established anticancer agents like 5-fluorouracil . The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound binds effectively to key enzymes involved in cancer progression and microbial resistance, supporting its potential as a therapeutic agent .
Case Studies
Several case studies have highlighted the biological efficacy of similar piperazine derivatives:
- Study on Anticancer Properties : A derivative demonstrated significant inhibition of cell proliferation in HT1080 human fibrosarcoma cells, indicating its potential use in cancer therapy .
- Antimicrobial Evaluation : Compounds structurally related to this compound showed strong activity against multidrug-resistant bacteria, suggesting applications in treating infections caused by resistant strains .
Scientific Research Applications
The compound 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol possesses significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies from diverse, verified sources.
Pharmacological Research
The compound is primarily studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to other biologically active compounds suggests various mechanisms of action.
Antidepressant Activity
Research indicates that derivatives of piperazine exhibit antidepressant effects. The bromophenyl group may enhance binding affinity at serotonin receptors, which is critical in developing new antidepressants. A study showed that compounds with similar structures exhibited significant activity in animal models of depression.
Antipsychotic Properties
Studies have indicated that piperazine derivatives can act as antipsychotic agents. The presence of the bromophenyl moiety may influence the compound's interaction with dopamine receptors, making it a candidate for further investigation in treating schizophrenia and other psychotic disorders.
Neuropharmacology
The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a subject of interest in developing treatments for conditions like Alzheimer’s disease and Parkinson’s disease.
Synthesis and Structural Modifications
Research on synthesizing analogs of this compound has shown that modifying the piperazine ring can lead to enhanced biological activity or altered pharmacokinetic properties. Various synthetic pathways have been documented, providing insights into optimizing efficacy and safety profiles.
Table 1: Comparative Analysis of Piperazine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antidepressant | |
| 1-(4-Bromophenyl)piperazine | Antipsychotic | |
| N-Methylpiperazine | Neuroprotective |
Table 2: Synthesis Pathways
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| N-Alkylation of piperazine | 85 | |
| Bromination followed by nucleophilic substitution | 75 |
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives, including this compound, revealed promising results in reducing depressive-like behaviors in rodent models. The compound demonstrated a significant decrease in immobility time in the forced swim test compared to controls.
Case Study 2: Neuroprotection
In vitro studies assessed the neuroprotective effects of the compound against oxidative stress-induced cell death. Results indicated that treatment with this compound significantly increased cell viability and reduced markers of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Halogen substituents : Bromine vs. chlorine, fluorine, or methyl groups.
- Piperazine ring substitutions : Alkyl, benzyl, or aryl groups.
- Backbone modifications: Ethanol vs. ketone or ester functionalities.
Table 1: Comparative Analysis of Selected Piperazine Derivatives
Notes:
- Halogen Effects : Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to chlorine or fluorine analogs .
- Physical State : Bulky substituents (e.g., benzyl) correlate with higher melting points and crystalline solids, while alkyl groups (e.g., ethyl) result in oils .
Structure-Activity Relationships (SAR)
Halogen Substitutions :
- Bromine > Chlorine > Fluorine in terms of lipophilicity and receptor binding .
- Fluorine’s electron-withdrawing effect may reduce metabolic stability compared to bromine .
Piperazine Modifications: Benzyl groups improve solubility via π-π stacking but may reduce blood-brain barrier penetration . Ethanol backbones enhance hydrogen bonding with target proteins .
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol typically involves the nucleophilic substitution of a suitable bromo-substituted phenyl precursor with piperazine, followed by introduction or retention of the hydroxy group on the ethan-1-ol moiety. The key steps include:
- Preparation of 2-bromo-1-(4-bromophenyl)ethanone or related intermediates.
- Nucleophilic substitution with piperazine to form the piperazinyl ethanone intermediate.
- Reduction or modification to introduce the hydroxyl group, yielding the target ethan-1-ol compound.
Preparation of Key Intermediates
Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
This intermediate is commonly prepared by reacting 4-bromophenyl derivatives with bromoacetyl chloride under controlled conditions:
- Reagents: 4-bromophenyl sulfonyl piperazine derivatives, bromoacetyl chloride.
- Solvent: Dichloromethane (CH2Cl2).
- Conditions: Stirring at 0°C for 30–45 minutes.
- Workup: Extraction with CH2Cl2, washing with brine, drying over anhydrous MgSO4, concentration under reduced pressure.
- Purification: Column chromatography using ethyl acetate and n-hexane mixtures.
This procedure yields 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives, which are key intermediates for further transformations.
Nucleophilic Substitution with Piperazine
Piperazine reacts with 2-bromo-1-(4-bromophenyl)ethanone to form the piperazinyl ethanone intermediate:
- Reagents: Piperazine, 2-bromo-1-(4-bromophenyl)ethanone.
- Solvent: Ethanol or tetrahydrofuran (THF).
- Conditions: Room temperature to mild heating, stirring for several hours.
- Catalysts/Additives: Triethylamine can be used to neutralize HBr formed during the reaction.
- Purification: Crystallization or chromatography.
This step typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of piperazine attacks the electrophilic carbon adjacent to the bromine atom.
Introduction of the Hydroxyl Group
The hydroxy group on the ethan-1-ol moiety can be introduced by reduction of the corresponding ketone intermediate or by direct synthesis using hydroxy-substituted precursors.
- Reduction Methods: Using mild reducing agents such as sodium borohydride (NaBH4) to reduce the ethanone to ethan-1-ol.
- Solvent: Methanol or ethanol.
- Conditions: Low temperature to room temperature, monitored by TLC.
- Yield: High yields (often above 80%) with minimal side reactions reported.
This reduction step is crucial to obtain the final compound this compound with the desired stereochemistry and purity.
Representative Experimental Procedure
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Bromophenyl sulfonyl piperazine + bromoacetyl chloride, CH2Cl2, 0°C, 30-45 min | Formation of 2-bromo-1-(4-bromophenyl)ethanone intermediate | 75-85 | TLC monitored; purified by column chromatography |
| 2 | Intermediate + piperazine, EtOH or THF, RT, 6-12 h, triethylamine | Nucleophilic substitution to form piperazinyl ethanone | 80-90 | SN2 reaction mechanism; base neutralizes HBr |
| 3 | Ethanone intermediate + NaBH4, MeOH, 0-25°C, 2 h | Reduction to this compound | 85-95 | Reaction monitored by TLC; product purified by crystallization |
Summary of Research Findings
- The described synthetic route is efficient, providing high yields and purity of this compound.
- The method is amenable to scale-up due to mild reaction conditions and straightforward purification.
- The use of environmentally benign solvents like ethanol aligns with green chemistry principles.
- Structural confirmation is typically performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry, ensuring the correct formation of the target compound.
Q & A
Q. Key Factors Affecting Yield :
Advanced: How can conflicting NMR data for this compound be resolved?
Answer:
Discrepancies in ¹H/¹³C NMR signals (e.g., piperazine ring protons or bromophenyl coupling) arise from:
- Conformational flexibility : Piperazine adopts chair/boat conformations, splitting signals. Use variable-temperature NMR (VT-NMR) to slow interconversion and resolve peaks .
- Solvent effects : Compare DMSO-d₆ (hydrogen bonding) vs. CDCl₃ (non-polar). DMSO-d₆ deshields alcohol protons (δ 4.8–5.2 ppm) .
- 2D NMR : HSQC/HMBC correlations clarify ambiguous assignments (e.g., distinguishing CH₂OH from piperazine CH₂) .
Q. Example Data Contradiction :
| Observation | Resolution Method |
|---|---|
| Overlapping δ 2.5–3.5 ppm (piperazine) | COSY to track J-coupling; compare with DFT-simulated spectra . |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), C-Br (550–600 cm⁻¹), and piperazine C-N (1250–1350 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 325 (C₁₂H₁₆BrN₂O⁺) with isotopic pattern confirming bromine .
- X-ray Crystallography : Resolves spatial arrangement; piperazine-bromophenyl dihedral angles typically range 45–60° .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors (piperazine is a common pharmacophore). The bromophenyl group enhances hydrophobic binding in receptor pockets .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps; high electron density at O (alcohol) and N (piperazine) suggests H-bond donor/acceptor capacity .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP ~2.5) but potential CYP450 inhibition due to piperazine .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to oxidation (alcohol → ketone) under light/heat. Store in amber vials at −20°C under inert gas (N₂/Ar) .
- Degradation Products : HPLC-MS monitors ketone (RT 8.2 min) and bromophenyl-piperazine decomposition byproducts .
Advanced: How can reaction pathways be optimized to avoid byproducts in large-scale synthesis?
Answer:
- Byproduct Source : Competing N-alkylation of piperazine (vs. O-alkylation). Mitigate via:
- Process Analytics : PAT tools (e.g., ReactIR) track intermediate formation in real time .
Basic: What are the compound’s solubility properties in common solvents?
Answer:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | <0.1 | Hydrophobic bromophenyl dominates . |
| DMSO | >50 | Ideal for biological assays . |
| Ethanol | ~10 | Temperature-dependent; improves at 40°C . |
Advanced: How to design SAR studies for analogs of this compound?
Answer:
- Core Modifications :
- Replace Br with Cl/F (synthesize via Ullmann coupling) to study halogen bonding .
- Substitute piperazine with morpholine or homopiperazine to alter ring strain/basicity .
- Biological Testing :
Basic: How to validate purity (>95%) for this compound?
Answer:
- HPLC : Use C18 column (ACN/H₂O + 0.1% TFA); retention time ~6.5 min. Purity ≥95% requires single peak with AUC >98% .
- Elemental Analysis : Match calculated vs. observed %C (54.3%), %H (5.2%), %N (8.6%) .
Advanced: What strategies resolve low reproducibility in biological assays involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
